6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile
Description
Chemical Identity and Classification
6-[2-(tert-Butoxy)ethoxy]pyridine-2-carbonitrile is a pyridine-based heterocyclic compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . Its IUPAC name, 6-(2-(tert-butoxy)ethoxy)picolinonitrile , reflects its structural features: a pyridine ring substituted with a cyano group at position 2 and a 2-(tert-butoxy)ethoxy side chain at position 6. The compound’s stereoelectronic properties are influenced by the electron-withdrawing cyano group and the sterically bulky tert-butoxyethoxy moiety, which modulate its reactivity in synthetic applications.
Table 1: Key physicochemical properties
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Registry Number | 1461704-72-2 | |
| InChI Key | OBDXBTZMORXUKL-UHFFFAOYSA-N | |
| SMILES | N#CC1=NC(OCCOC(C)(C)C)=CC=C1 | |
| Purity | ≥95% |
Historical Context in Pyridine Carbonitrile Research
Pyridine carbonitriles have been studied since the mid-20th century for their versatility in medicinal and materials chemistry. Early work focused on 2-cyanopyridine derivatives due to their utility as intermediates in agrochemicals and pharmaceuticals. The introduction of alkoxy side chains, such as the 2-(tert-butoxy)ethoxy group in this compound, emerged in the 2000s as a strategy to enhance solubility and steric shielding in catalysis. For example, the tert-butoxy group’s steric bulk was leveraged in asymmetric catalysis to control substrate orientation, as seen in ligands like (S)-t-BuPyOx.
Significance in Heterocyclic Chemistry
This compound exemplifies the modular design of pyridine derivatives for tailored applications:
- Electron-Deficient Pyridine Core : The cyano group at position 2 increases the ring’s electron deficiency, making it susceptible to nucleophilic aromatic substitution.
- Steric and Solubility Modifiers : The 2-(tert-butoxy)ethoxy side chain improves solubility in organic solvents while providing steric hindrance to direct regioselective reactions.
- Building Block for Complex Architectures : It serves as a precursor for synthesizing pharmacophores, such as imidazole- and oxazole-containing molecules, via cyclization or cross-coupling.
Research Scope and Objectives
Current research aims to:
Properties
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-8-7-15-11-6-4-5-10(9-13)14-11/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDXBTZMORXUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=CC=CC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile typically involves the reaction of 6-chloropyridine-2-carbonitrile with tert-butyl 2-hydroxyethyl ether in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry. The presence of the pyridine ring and the nitrile group are common in bioactive molecules, indicating possible pharmacological activities.
Analytical Chemistry
6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile can serve as a reference standard in analytical chemistry due to its well-defined chemical structure. Its CAS number (1461704-72-2) facilitates its identification in various analytical methods.
Applications in Analytical Methods
- Chromatography : The compound can be utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
- Spectroscopy : Its unique spectral properties allow for its use as a standard in spectroscopic analyses, aiding in the characterization of other compounds.
Material Science
The compound's unique molecular structure provides opportunities for applications in materials science, particularly in the development of new materials with specific properties.
Potential Applications
- Polymer Chemistry : The incorporation of pyridine derivatives into polymer matrices can enhance solubility and thermal stability.
- Catalysis : The nitrile functional group may facilitate catalytic reactions, particularly in organic synthesis.
Synthesis Pathways
Understanding the synthesis of this compound is crucial for its application development. A typical synthetic route involves:
- Alkylation of a pyridine derivative with a tert-butoxyethanol derivative under basic conditions.
- Nitrilation to introduce the carbonitrile group.
Mechanism of Action
The mechanism of action of 6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 6-[2-(tert-butoxy)ethoxy]pyridine-2-carbonitrile, we analyze structurally related pyridine derivatives (Table 1) and discuss their key differences.
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Observations
Functional Group Diversity: The target compound’s nitrile group distinguishes it from carbamate- or amide-containing analogs (e.g., tert-Butyl (6-methoxypyridin-2-yl)carbamate or N,2-Dimethoxy-N-methylnicotinamide). Nitriles are more reactive toward nucleophilic addition or hydrolysis compared to carbamates .
Molecular Weight and Solubility: The target compound (220.27 g/mol) is lighter than N,2-Dimethoxy-N-methylnicotinamide (292.33 g/mol), likely due to the absence of a bulky pyrrolidine group. This lower molecular weight may enhance solubility in nonpolar solvents .
Reactivity and Applications: Halogenated derivatives (e.g., 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine) are more suited for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), whereas the nitrile in the target compound offers pathways for cyano-to-amide or acid conversions .
Research Findings and Practical Implications
- Synthetic Flexibility : The tert-butoxy-ethoxy chain in this compound can be cleaved under acidic conditions, enabling its use as a transient protecting group in multistep syntheses .
- Pharmacological Potential: Pyridine nitriles are prevalent in kinase inhibitors and antiviral agents.
- Supply and Stability : Current supply-chain limitations (e.g., temporary stockouts ) highlight the need for robust synthesis protocols. Stability data (e.g., storage conditions) remain unreported, necessitating further empirical study.
Biological Activity
6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile is a heterocyclic organic compound characterized by a pyridine ring with a tert-butoxyethoxy substituent and a carbonitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific studies directly addressing its effects remain limited. This article explores the biological activity of this compound, drawing on existing literature and related compounds to provide insights into its pharmacological potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1461704-72-2
This compound's unique combination of functional groups—specifically the pyridine ring and the nitrile group—suggests diverse chemical reactivity, which is often correlated with biological activity in similar compounds.
Biological Activities
Research indicates that compounds structurally analogous to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Similar pyridine derivatives have shown potential in inhibiting cancer cell proliferation. For instance, indolyl-pyridinyl derivatives have been documented to induce cell death through mechanisms involving microtubule disruption and apoptosis induction .
- Antimicrobial Properties : Some pyridine-based compounds have demonstrated antimicrobial effects, suggesting that this compound may possess similar properties .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| Indolyl-Pyridinyl-Propenones | Anticancer | Induction of methuosis and microtubule disruption |
| N-benzoyl-2-hydroxybenzamides | Antiparasitic | Inhibition of protozoan growth |
| Pyridine Derivatives | Antimicrobial | Disruption of bacterial cell membranes |
Case Studies and Research Findings
- Anticancer Studies : A study on indolyl-pyridinyl-propenones revealed their ability to induce methuosis in glioblastoma cells, leading to significant cytotoxic effects at low concentrations. The study highlighted that structural modifications could enhance or reduce biological activity, emphasizing the importance of functional group positioning .
- Antimicrobial Activity : Research into antimicrobial peptides indicated that certain small molecular weight compounds derived from microbial sources exhibited dual roles as antibiotics and anticancer agents. This suggests that similar structural motifs in this compound could lead to multifaceted biological activities .
- Structure-Activity Relationship (SAR) : Investigations into SAR for pyridine-based compounds have shown that variations in substituents significantly impact their biological profiles. For example, the introduction of different alkyl groups can alter solubility and reactivity, which are critical for their pharmacological effectiveness .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-[2-(tert-butoxy)ethoxy]pyridine-2-carbonitrile, and what key reaction conditions should be optimized?
- Methodological Answer : The compound is typically synthesized via Williamson ether synthesis to introduce the tert-butoxyethoxy group. Key steps include:
- Reacting 6-hydroxypyridine-2-carbonitrile with 2-(tert-butoxy)ethyl bromide or a similar electrophile.
- Optimizing conditions such as base selection (e.g., K₂CO₃ or NaH), solvent (e.g., DMF or THF), and temperature (60–100°C).
- Using protective groups (e.g., tert-butyldimethylsilyl) to prevent side reactions, as seen in structurally similar pyridine derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ether linkage (δ ~3.5–4.5 ppm for OCH₂ groups) and nitrile functionality.
- IR Spectroscopy : A sharp peak at ~2200 cm⁻¹ for the C≡N group.
- LCMS/HPLC : For molecular weight confirmation (e.g., m/z 265 [M+H]⁺) and purity assessment (>95% by analytical HPLC, as in Example 421 of EP 4374877) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data of this compound during cross-coupling reactions?
- Methodological Answer :
- Control Experiments : Vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (DMSO vs. THF), and temperatures.
- Byproduct Analysis : Use LCMS or GC-MS to identify undesired products (e.g., deprotected intermediates or dimerization byproducts).
- Computational Modeling : Perform DFT calculations to predict regioselectivity in coupling reactions, referencing analogous pyridine derivatives .
Q. What role does the tert-butoxyethoxy moiety play in modulating the electronic properties of pyridine-carbonitrile derivatives in medicinal chemistry applications?
- Methodological Answer :
- Solubility Enhancement : The bulky tert-butoxy group improves lipid solubility, facilitating membrane permeability in bioactive molecules.
- Steric Shielding : Protects the nitrile group from hydrolysis in physiological conditions.
- Case Study : Similar tert-butoxy-protected intermediates are used in synthesizing AV-45, a PET tracer precursor, highlighting its utility in drug discovery .
Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC and identify products using HRMS.
- Storage Recommendations : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation, as advised for tert-butoxy-containing compounds .
Q. How can regioselectivity challenges be addressed when introducing substituents to the pyridine ring of this compound?
- Methodological Answer :
- Directing Groups : Utilize the nitrile group’s meta-directing effect to guide electrophilic substitution.
- Halogenation Protocols : For bromination, employ NBS in DMF at 0°C to achieve selective para-substitution, as demonstrated in structurally related bromopyridines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
